2-Benzylpyridin-3-ol 2-Benzylpyridin-3-ol
Brand Name: Vulcanchem
CAS No.: 38186-81-1
VCID: VC18526939
InChI: InChI=1S/C12H11NO/c14-12-7-4-8-13-11(12)9-10-5-2-1-3-6-10/h1-8,14H,9H2
SMILES:
Molecular Formula: C12H11NO
Molecular Weight: 185.22 g/mol

2-Benzylpyridin-3-ol

CAS No.: 38186-81-1

Cat. No.: VC18526939

Molecular Formula: C12H11NO

Molecular Weight: 185.22 g/mol

* For research use only. Not for human or veterinary use.

2-Benzylpyridin-3-ol - 38186-81-1

Specification

CAS No. 38186-81-1
Molecular Formula C12H11NO
Molecular Weight 185.22 g/mol
IUPAC Name 2-benzylpyridin-3-ol
Standard InChI InChI=1S/C12H11NO/c14-12-7-4-8-13-11(12)9-10-5-2-1-3-6-10/h1-8,14H,9H2
Standard InChI Key HCYPLVRCMKMBOZ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CC2=C(C=CC=N2)O

Introduction

Chemical Identity and Structural Features

Molecular and Structural Characteristics

2-Benzylpyridin-3-ol (C₁₂H₁₁NO) consists of a pyridine ring with a benzyl group (-CH₂C₆H₅) attached to the 2-position and a hydroxyl (-OH) group at the 3-position (Figure 1). Its molecular weight is 185.22 g/mol, with an exact mass of 185.084 Da . The compound’s planar structure facilitates π-π stacking interactions, while the hydroxyl group introduces hydrogen-bonding capabilities, influencing its solubility and reactivity.

Table 1: Key Identifiers of 2-Benzylpyridin-3-ol

PropertyValueSource
CAS Number38186-81-1
Molecular FormulaC₁₂H₁₁NO
Molecular Weight185.22 g/mol
Exact Mass185.084 Da
SMILESC1=CC=C(C=C1)CC2=NC=C(C=C2)O
InChIKeySSMQDOOSQWULCT-UHFFFAOYSA-N

The compound’s isomeric purity is critical, as positional differences in substituents (e.g., 3-benzylpyridine or 5-benzyl-3-pyridinol ) yield distinct physicochemical and biological profiles.

Synthetic Pathways and Methodologies

General Synthesis Strategies

While no direct synthesis of 2-benzylpyridin-3-ol is documented, analogous routes for benzylpyridine derivatives provide viable frameworks. A common approach involves nucleophilic substitution or coupling reactions. For example, the synthesis of 3-(pyridine-3-yl)-2-oxazolidinones employs nitro reduction and cyclization steps, which could be adapted for 2-benzylpyridin-3-ol by modifying starting materials.

Proposed Route via Nitropyridine Intermediate

  • Nitration and Substitution: Begin with 2-chloropyridine, introducing a nitro group at the 5-position via nitration. Subsequent displacement of the chlorine with a benzyl Grignard reagent could yield 2-benzyl-5-nitropyridine.

  • Reduction and Hydroxylation: Catalytic hydrogenation reduces the nitro group to an amine, followed by diazotization and hydrolysis to introduce the hydroxyl group at the 3-position .

Table 2: Key Reagents and Conditions

StepReagent/ConditionPurpose
1HNO₃/H₂SO₄, 0°CNitration
2Benzylmagnesium bromide, THFBenzyl group introduction
3Pd-C/HCOONH₄, MeOH, refluxNitro reduction
4NaNO₂/HCl, H₂O, 0°CDiazotization

Physicochemical Properties

Solubility and Stability

The hydroxyl and pyridine groups confer amphiphilic properties, enhancing solubility in polar aprotic solvents (e.g., DMSO, ethanol) while limiting aqueous solubility. Predicted logP values for analogous compounds range from 2.67 to 2.89 , suggesting moderate lipophilicity. Stability under acidic conditions is likely compromised due to the pyridine nitrogen’s basicity, necessitating storage in inert atmospheres.

Spectroscopic Data

  • UV-Vis: Absorption maxima near 270 nm (π→π* transitions) .

  • NMR: Expected signals include δ 8.3–8.5 ppm (pyridine H-6), δ 7.2–7.4 ppm (benzyl aromatic protons), and δ 4.8 ppm (-OH, exchangeable) .

Industrial and Research Applications

Pharmaceutical Intermediates

2-Benzylpyridin-3-ol serves as a precursor in synthesizing kinase inhibitors or antimicrobial agents. Its benzyl group facilitates late-stage functionalization via cross-coupling reactions .

Material Science

The compound’s aromatic system makes it a candidate for organic semiconductors or metal-organic frameworks (MOFs), leveraging its π-conjugation and coordination sites .

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